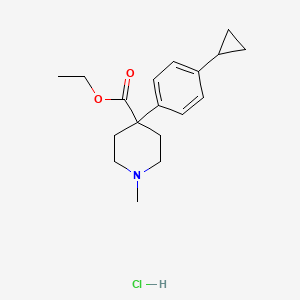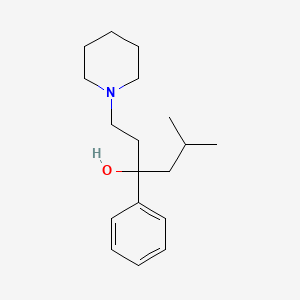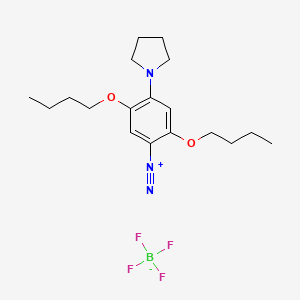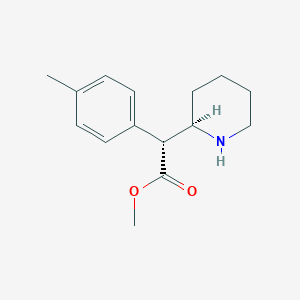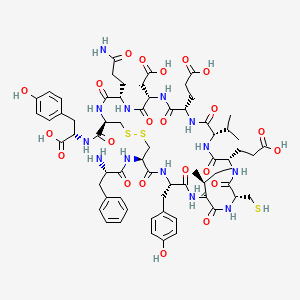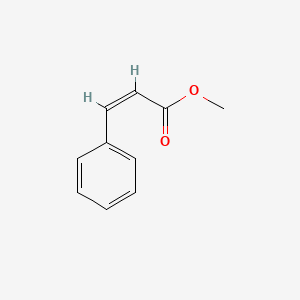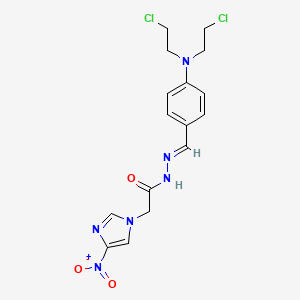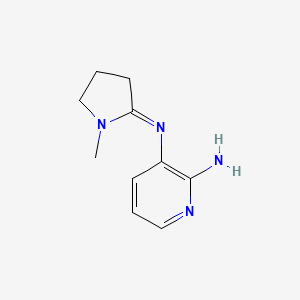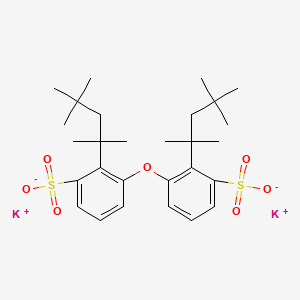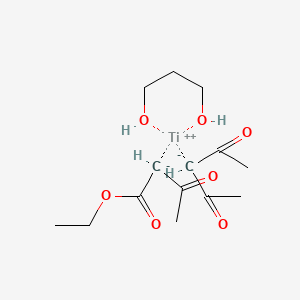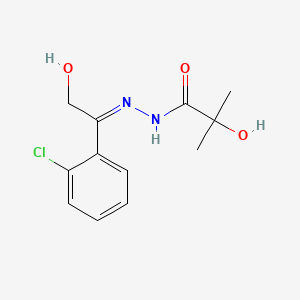
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a hydrazide group, a chlorophenyl group, and a hydroxyethylidene group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
The synthesis of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-hydroxy-2-methylpropanoic acid under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context.
For example, the hydrazide group in the compound can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The hydroxyethylidene group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
(E)-2-Hydroxy-2-methylpropanoic acid (1-(2-chlorophenyl)-2-hydroxyethylidene)hydrazide can be compared with other similar compounds, such as:
2-Hydroxy-2-methylpropanoic acid (1-(2-bromophenyl)-2-hydroxyethylidene)hydrazide: This compound has a bromophenyl group instead of a chlorophenyl group. The presence of bromine can affect the compound’s reactivity and biological activity.
2-Hydroxy-2-methylpropanoic acid (1-(2-fluorophenyl)-2-hydroxyethylidene)hydrazide: The fluorophenyl group in this compound can influence its chemical properties and interactions with biological molecules.
2-Hydroxy-2-methylpropanoic acid (1-(2-methylphenyl)-2-hydroxyethylidene)hydrazide: The methylphenyl group can alter the compound’s hydrophobicity and reactivity compared to the chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
133662-06-3 |
|---|---|
Fórmula molecular |
C12H15ClN2O3 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
N-[(E)-[1-(2-chlorophenyl)-2-hydroxyethylidene]amino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,18)11(17)15-14-10(7-16)8-5-3-4-6-9(8)13/h3-6,16,18H,7H2,1-2H3,(H,15,17)/b14-10- |
Clave InChI |
DWPDINCFFNHRHG-UVTDQMKNSA-N |
SMILES isomérico |
CC(C)(C(=O)N/N=C(/CO)\C1=CC=CC=C1Cl)O |
SMILES canónico |
CC(C)(C(=O)NN=C(CO)C1=CC=CC=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


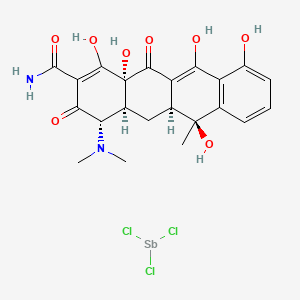
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)


